molecular formula C25H31N5O3 B2948694 N-[4-(diethylamino)-2-methylphenyl]-2-[4-(morpholin-4-yl)-1-oxo-1,2-dihydrophthalazin-2-yl]acetamide CAS No. 1251588-35-8

N-[4-(diethylamino)-2-methylphenyl]-2-[4-(morpholin-4-yl)-1-oxo-1,2-dihydrophthalazin-2-yl]acetamide

Cat. No.: B2948694
CAS No.: 1251588-35-8
M. Wt: 449.555
InChI Key: AXDQAUWBWUTZAW-UHFFFAOYSA-N
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Description

N-[4-(diethylamino)-2-methylphenyl]-2-[4-(morpholin-4-yl)-1-oxo-1,2-dihydrophthalazin-2-yl]acetamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a diethylamino group, a morpholinyl group, and a phthalazinone moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(diethylamino)-2-methylphenyl]-2-[4-(morpholin-4-yl)-1-oxo-1,2-dihydrophthalazin-2-yl]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-(diethylamino)-2-methylbenzaldehyde with 4-(morpholin-4-yl)-1,2-dihydrophthalazin-1-one in the presence of a suitable catalyst and solvent. The reaction conditions often include refluxing the mixture at elevated temperatures for several hours to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to monitor the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[4-(diethylamino)-2-methylphenyl]-2-[4-(morpholin-4-yl)-1-oxo-1,2-dihydrophthalazin-2-yl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions result in the replacement of specific functional groups with new nucleophiles .

Scientific Research Applications

N-[4-(diethylamino)-2-methylphenyl]-2-[4-(morpholin-4-yl)-1-oxo-1,2-dihydrophthalazin-2-yl]acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[4-(diethylamino)-2-methylphenyl]-2-[4-(morpholin-4-yl)-1-oxo-1,2-dihydrophthalazin-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(diethylamino)-2-methylphenyl]-2-[4-(morpholin-4-yl)-1-oxo-1,2-dihydrophthalazin-2-yl]acetamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. Its structure allows for diverse chemical reactivity and potential therapeutic applications, distinguishing it from other similar compounds .

Properties

IUPAC Name

N-[4-(diethylamino)-2-methylphenyl]-2-(4-morpholin-4-yl-1-oxophthalazin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31N5O3/c1-4-28(5-2)19-10-11-22(18(3)16-19)26-23(31)17-30-25(32)21-9-7-6-8-20(21)24(27-30)29-12-14-33-15-13-29/h6-11,16H,4-5,12-15,17H2,1-3H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXDQAUWBWUTZAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC(=C(C=C1)NC(=O)CN2C(=O)C3=CC=CC=C3C(=N2)N4CCOCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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